molecular formula C31H26BrClN2O4S B302607 1-[4-(1-adamantyl)phenyl]-5-({4-bromo-5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione

1-[4-(1-adamantyl)phenyl]-5-({4-bromo-5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione

Katalognummer B302607
Molekulargewicht: 638 g/mol
InChI-Schlüssel: CKWMDQTVQKPGEN-BRJLIKDPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[4-(1-adamantyl)phenyl]-5-({4-bromo-5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione, commonly known as BRD7880, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BRD7880 is a small molecule inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which are involved in the regulation of gene expression.

Wirkmechanismus

BRD7880 exerts its pharmacological effects by inhibiting the 1-[4-(1-adamantyl)phenyl]-5-({4-bromo-5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione family of proteins, which are involved in the regulation of gene expression. 1-[4-(1-adamantyl)phenyl]-5-({4-bromo-5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione proteins bind to acetylated histones and regulate the transcription of genes that are involved in various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting 1-[4-(1-adamantyl)phenyl]-5-({4-bromo-5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione proteins, BRD7880 disrupts the transcriptional machinery and modulates the expression of genes that are critical in disease pathogenesis.
Biochemical and Physiological Effects
BRD7880 has been shown to exhibit potent anti-inflammatory and anti-cancer activities in vitro and in vivo. It has been found to inhibit the expression of pro-inflammatory cytokines and chemokines, which are critical in the pathogenesis of various inflammatory diseases. BRD7880 has also been shown to inhibit the proliferation and induce apoptosis of cancer cells by modulating the expression of genes that are involved in cell cycle regulation and apoptosis.

Vorteile Und Einschränkungen Für Laborexperimente

BRD7880 has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. It has been optimized to yield high purity and high yields, making it suitable for large-scale synthesis. However, BRD7880 has some limitations, including its poor solubility in water, which can affect its bioavailability and pharmacokinetics.

Zukünftige Richtungen

BRD7880 has significant potential for therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. Future research should focus on the optimization of its pharmacokinetics and bioavailability to improve its efficacy and reduce its toxicity. Furthermore, the identification of novel targets and the development of new analogs could lead to the discovery of more potent and selective inhibitors of the 1-[4-(1-adamantyl)phenyl]-5-({4-bromo-5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione family of proteins.

Synthesemethoden

The synthesis of BRD7880 involves a multistep process that starts with the preparation of the intermediate 4-bromo-5-[(4-chlorophenyl)sulfanyl]-2-furylamine. This intermediate is then reacted with 1-adamantyl-4-bromobenzene to yield the key intermediate 1-(4-bromo-1-adamantyl)phenyl)-5-[(4-chlorophenyl)sulfanyl]-2-furylamine. The final step involves the reaction of the key intermediate with ethyl acetoacetate to form BRD7880. The synthesis of BRD7880 has been optimized to yield high purity and high yields.

Wissenschaftliche Forschungsanwendungen

BRD7880 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. It has been shown to exhibit potent anti-inflammatory and anti-cancer activities by inhibiting the 1-[4-(1-adamantyl)phenyl]-5-({4-bromo-5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione family of proteins. BRD7880 has also been found to modulate the immune response and promote the differentiation of regulatory T cells, which are critical in maintaining immune homeostasis. Furthermore, BRD7880 has been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy.

Eigenschaften

Produktname

1-[4-(1-adamantyl)phenyl]-5-({4-bromo-5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione

Molekularformel

C31H26BrClN2O4S

Molekulargewicht

638 g/mol

IUPAC-Name

(5E)-1-[4-(1-adamantyl)phenyl]-5-[[4-bromo-5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C31H26BrClN2O4S/c32-26-13-23(39-29(26)40-24-7-3-21(33)4-8-24)12-25-27(36)34-30(38)35(28(25)37)22-5-1-20(2-6-22)31-14-17-9-18(15-31)11-19(10-17)16-31/h1-8,12-13,17-19H,9-11,14-16H2,(H,34,36,38)/b25-12+

InChI-Schlüssel

CKWMDQTVQKPGEN-BRJLIKDPSA-N

Isomerische SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)N5C(=O)/C(=C/C6=CC(=C(O6)SC7=CC=C(C=C7)Cl)Br)/C(=O)NC5=O

SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)N5C(=O)C(=CC6=CC(=C(O6)SC7=CC=C(C=C7)Cl)Br)C(=O)NC5=O

Kanonische SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)N5C(=O)C(=CC6=CC(=C(O6)SC7=CC=C(C=C7)Cl)Br)C(=O)NC5=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.